molecular formula C10H9N3O3 B11774664 3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid

3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid

Cat. No.: B11774664
M. Wt: 219.20 g/mol
InChI Key: SFUXCPLAKUZANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid is an organic compound that features a triazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid moiety. . The hydroxymethyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

3-[5-(hydroxymethyl)triazol-1-yl]benzoic acid

InChI

InChI=1S/C10H9N3O3/c14-6-9-5-11-12-13(9)8-3-1-2-7(4-8)10(15)16/h1-5,14H,6H2,(H,15,16)

InChI Key

SFUXCPLAKUZANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CN=N2)CO)C(=O)O

Origin of Product

United States

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